2H-1-Benzopyran-2-one, 7-amino-3-phenyl-
Overview
Description
The compound "2H-1-Benzopyran-2-one, 7-amino-3-phenyl-" is a derivative of benzopyran, which is a class of organic compounds that are known for their diverse range of biological activities. The presence of the amino group at the 7th position and the phenyl group at the 3rd position suggests potential for unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of benzopyran derivatives can be complex, involving multiple steps and various reaction conditions. For instance, a novel protocol for synthesizing related compounds involves photoisomerization of isoxazoles to yield 7a-phenyl-1a,7a-dihydro-benzopyrano[2,3-b]azirin-7-ones, which is a process characterized by operational simplicity and environmental friendliness . Another synthesis method reported the creation of 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one, highlighting the use of X-ray crystallography for structural characterization . Additionally, the reaction of ketenes with N,N-disubstituted α-aminomethyleneketones has been used to synthesize N,N-disubstituted 4-amino-3-phenyl-2H-furo[2,3-h]-1-benzopyran-2-ones, which involves cycloaddition and dehydrochlorination steps .
Molecular Structure Analysis
The molecular structure of benzopyran derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound showed that the pyran ring can adopt a boat conformation, and the molecule can form both intermolecular and intramolecular hydrogen bonds . In another case, the structure of 3-phenylangelicin was determined, revealing a dihedral angle formed between the angelicin moiety and the phenyl substituent .
Chemical Reactions Analysis
Benzopyran derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans involved the use of substituted-carbonyl groups, which could lead to compounds with antihypertensive activity . The one-pot synthesis of 2-amino-4H-pyrans also demonstrates the versatility of benzopyran derivatives in forming biologically active compounds . Furthermore, the synthesis of 3-(2H-Indazol-2-yl)-2H -Benzopyran-2-Ones under specific reaction conditions indicates the potential for creating novel compounds with unique properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the crystallographic data provided insights into the density and molecular volume, which are critical for understanding the compound's behavior in different environments . The antihypertensive activity of certain benzopyran derivatives also suggests that their chemical properties can be fine-tuned to target specific biological pathways .
properties
IUPAC Name |
7-amino-3-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCLOOKYCQWSJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063304 | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |
CAS RN |
4108-61-6 | |
Record name | Coumarin 10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4108-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-3-phenyl-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Phenyl-7-aminocoumarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN4G7224S9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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